molecular formula C6F6O B13410298 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride CAS No. 74415-70-6

1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride

Cat. No.: B13410298
CAS No.: 74415-70-6
M. Wt: 202.05 g/mol
InChI Key: BSDHWGUZWZLJDB-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride is a fluorinated organic compound with the molecular formula C6F6O. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with five fluorine atoms and a carbonyl fluoride group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with elemental fluorine under controlled conditions to introduce fluorine atoms at specific positions on the ring. The resulting pentafluorocyclopentadiene is then reacted with phosgene (carbonyl chloride) to form the carbonyl fluoride group. This synthetic route requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the cyclopentadiene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.

    Oxidation and Reduction: The carbonyl fluoride group can be reduced to form alcohols or oxidized to form carboxylic acids.

Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.

    Medicine: Research is ongoing into its potential use in drug development, particularly for designing molecules with improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride involves its interaction with molecular targets through its fluorinated cyclopentadiene ring and carbonyl fluoride group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The carbonyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins, modulating their function .

Comparison with Similar Compounds

1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride can be compared with other fluorinated cyclopentadiene derivatives, such as:

    1,2,3,4-Tetrafluorocyclopenta-2,4-diene-1-carbonyl fluoride: Lacks one fluorine atom, resulting in different reactivity and stability.

    Hexafluorocyclopentadiene: Contains six fluorine atoms, making it more electron-deficient and reactive in certain chemical reactions.

    1,2,3,4,5-Pentafluorocyclopentadiene: Similar structure but lacks the carbonyl fluoride group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of a highly fluorinated ring and a reactive carbonyl fluoride group, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

74415-70-6

Molecular Formula

C6F6O

Molecular Weight

202.05 g/mol

IUPAC Name

1,2,3,4,5-pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride

InChI

InChI=1S/C6F6O/c7-1-2(8)4(10)6(12,3(1)9)5(11)13

InChI Key

BSDHWGUZWZLJDB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1F)F)(C(=O)F)F)F)F

Origin of Product

United States

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